Home > Products > Screening Compounds P79903 > Burimamide oxalate
Burimamide oxalate -

Burimamide oxalate

Catalog Number: EVT-13851272
CAS Number:
Molecular Formula: C11H18N4O4S
Molecular Weight: 302.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Burimamide oxalate can be synthesized through various methods, primarily focusing on the modification of the thiourea structure found in burimamide. One common approach involves the reaction of thiourea derivatives with appropriate acylating agents, leading to the formation of the desired oxalate salt.

Technical Details

The synthesis typically requires controlled conditions to ensure the correct formation of intermediates and minimize side reactions. Key steps include:

  • Formation of Thiourea: Starting from amines and carbon disulfide, thiourea can be synthesized.
  • Acylation Reaction: The thiourea is then acylated with an oxalic acid derivative under acidic or basic conditions to yield burimamide oxalate.
  • Purification: The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Molecular Structure Analysis

Structure

Burimamide oxalate features a complex molecular structure characterized by an imidazole ring and a thiourea moiety. The imidazole ring contributes to its interaction with histamine receptors, while the thiourea enhances its pharmacological activity.

Data

The structural data indicate that burimamide oxalate has specific geometric configurations that allow it to fit into the binding sites of histamine receptors effectively. The presence of nitrogen atoms in the imidazole ring plays a crucial role in its basicity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

Burimamide oxalate undergoes various chemical reactions, primarily involving protonation and deprotonation processes due to its basic nature. It can also participate in ligand-receptor interactions, influencing its pharmacodynamics.

Technical Details

  • Protonation: At physiological pH, burimamide oxalate exists predominantly in its protonated form, enhancing its affinity for H3 receptors.
  • Decomposition: Under specific conditions, it may decompose into simpler compounds, which can be studied using thermogravimetric analysis to understand its stability and degradation pathways .
Mechanism of Action

Process

The mechanism by which burimamide oxalate exerts its effects involves competitive inhibition at histamine receptors. By binding to the H3 receptor, it prevents histamine from eliciting its physiological effects, thereby modulating neurotransmitter release and influencing various central nervous system functions.

Data

Research indicates that burimamide oxalate has a significantly higher affinity for H3 receptors compared to H2 receptors, which is critical for its therapeutic applications . Its action can lead to altered levels of neurotransmitters such as dopamine and norepinephrine, impacting mood and cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Burimamide oxalate typically appears as a white crystalline solid.
  • Solubility: It exhibits moderate solubility in water and organic solvents, which is essential for its bioavailability.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data are crucial for characterizing the purity and identity of the compound .
Applications

Burimamide oxalate has several scientific uses primarily related to pharmacology:

  • Histamine Receptor Studies: It serves as a tool compound in research aimed at understanding histamine receptor function and modulation.
  • Potential Therapeutic Agent: Due to its antagonistic properties at H3 receptors, it has potential applications in treating disorders associated with histamine dysregulation, such as allergies or certain neurological conditions.
  • Drug Development: Its structural characteristics make it a candidate for further modifications to enhance efficacy or reduce side effects in therapeutic applications .
Historical Development and Contextualization of Burimamide Oxalate

Emergence in the Evolution of Histamine Receptor Antagonists

Burimamide emerged from a paradigm-shifting research initiative at Smith, Kline & French (SK&F) in the 1960s, led by Sir James Black, Graham Durant, and C. Robin Ganellin. This program pioneered rational drug design—a departure from traditional empirical approaches—specifically targeting histamine’s role in gastric acid secretion. The team’s breakthrough came with proving the existence of distinct histamine receptor subtypes (H₁ and H₂). Traditional antihistamines blocked H₁ receptors but not acid secretion, necessitating H₂-specific antagonists [8] [9].

Burimamide (free base) was synthesized in 1968 as the first true H₂-receptor antagonist, originating from systematic modifications of histamine’s structure. Initial leads like Nᵅ-guanylhistamine showed partial antagonism, but burimamide’s thiourea-linked side chain (4-methylimidazole ring connected to a butylthiourea group) enabled potent, competitive H₂ blockade. This validated the H₂ receptor hypothesis and established a scaffold for anti-ulcer drugs [5] [8] [9]. The oxalate salt (CAS 34970-69-9/163932-06-7) was later developed to enhance solubility for experimental use, though it saw limited clinical application due to pharmacokinetic limitations [3] [7].

Role in the Transition from Early H₂ Antagonists to Modern Therapeutics

Burimamide’s significance lies in its role as the critical bridge between foundational H₂-receptor concepts and clinically viable therapeutics. Despite its in vitro efficacy, burimamide exhibited poor oral bioavailability (<10%) and rapid clearance, restricting its therapeutic utility. Its pKa (~6.8) caused high ionization in the acidic stomach, limiting membrane permeability [8] [10].

Table 1: Evolution from Burimamide to Clinically Approved H₂ Antagonists

CompoundRelative Potency (vs. Burimamide)Key Structural InnovationClinical Impact
Burimamide1× (baseline)First selective H₂ antagonist; thiourea linkerProof-of-concept for H₂ blockade
Metiamide10×Thiourea → methylimidazole-thioureaOral activity; withdrawn for toxicity
Cimetidine (Tagamet®)12×Thiourea → cyanoguanidineFirst commercial H₂ antagonist (1976)
Ranitidine100×Imidazole ring → furan ring; nitroetheneImproved safety profile (1981)

Burimamide’s thiourea group, while enabling receptor binding, became a focal point for optimization. Metiamide (thiourea → methylimidazole-thiourea) improved potency but caused agranulocytosis. This toxicity drove SK&F to replace thiourea with cyanoguanidine, yielding cimetidine—the first blockbuster H₂ antagonist [1] [8] [9]. Decades later, burimamide experienced a "third life" when researchers discovered its unanticipated analgesic properties via central nervous system (CNS) actions, independent of H₂ effects. This spurred novel non-opioid pain drug development (e.g., improgan analogs) [4].

Key Milestones in Preclinical Characterization

Burimamide’s preclinical profile established foundational insights into H₂ pharmacology and hinted at broader receptor interactions:

  • Receptor Binding Specificity: Early assays confirmed burimamide’s high H₂ affinity (Ki = 7.8 μM), with 40-fold selectivity over H₁ receptors (Ki = 290 μM). Later studies revealed even greater H₃ receptor affinity (Ki = 0.07 μM), reclassifying it as a dual H₂/H₃ antagonist [3] [10]. This polypharmacology underpinned its CNS effects.
  • Analgesic Discovery: In 2000, intraventricular burimamide administration in rodents demonstrated dose-dependent antinociception (ED₅₀ = 183 nmol/mouse in hot-plate tests). Crucially, this effect was:
  • Non-opioid: Not blocked by naloxone and active in opioid receptor knockout mice [4].
  • Tolerance-resistant: Daily dosing showed no efficacy loss [4].
  • Structurally distinct: SAR studies revealed analgesia required elements beyond classical H₂/H₃ antagonism [4].
  • Mechanistic Insights: In vitro profiling excluded interactions with 50+ targets (opioid, serotonin, GABA, adrenergic receptors). Analgesia correlated with improgan-like analogs, suggesting a novel histaminergic pathway [4].

Table 2: Preclinical Profile of Burimamide Oxalate

ParameterFindingsSignificance
Receptor AffinityH₃ Ki = 0.07 μM; H₂ Ki = 7.8 μM; H₁ Ki = 290 μM [3] [10]Dual H₂/H₃ antagonism; basis for CNS effects
Analgesic EfficacyED₅₀ = 183 nmol/mouse (intraventricular) [4]Validated non-opioid antinociception
Structural InsightsPartial agonist in SK-N-MC cells [3]Suggested complex receptor interactions beyond blockade

These milestones repositioned burimamide from a gastric acid tool compound to a probe for CNS-penetrant analgesic design. Derivatives like improgan retained H₂/H₃ affinity but exhibited enhanced brain penetration and potency, driving research into histamine’s role in pain modulation [4].

Properties

Product Name

Burimamide oxalate

IUPAC Name

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

InChI

InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6)

InChI Key

MEZGTBOTWIZWEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.